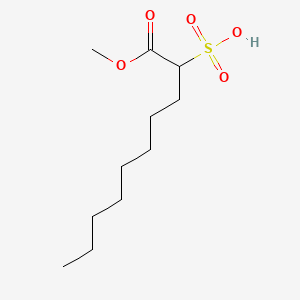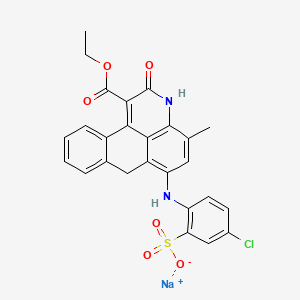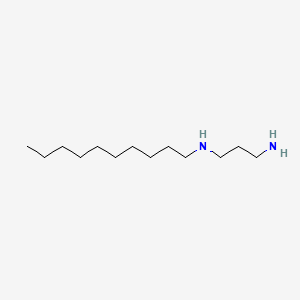
(s)-1,2,4-Butanetriol trimesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-1,2,4-Butanetriol trimesylate is a chemical compound known for its unique structure and properties It is a derivative of butanetriol, where the hydroxyl groups are esterified with mesylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-1,2,4-Butanetriol trimesylate typically involves the esterification of (s)-1,2,4-butanetriol with mesyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride. The general reaction scheme is as follows:
(s)-1,2,4-Butanetriol+3Mesyl chloride→(s)-1,2,4-Butanetriol trimesylate+3HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-1,2,4-Butanetriol trimesylate undergoes various chemical reactions, including:
Substitution Reactions: The mesylate groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to yield (s)-1,2,4-butanetriol.
Hydrolysis: In the presence of water, the mesylate groups can be hydrolyzed to form (s)-1,2,4-butanetriol and methanesulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic or basic aqueous solutions at room temperature.
Major Products
Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: (s)-1,2,4-Butanetriol.
Hydrolysis: (s)-1,2,4-Butanetriol and methanesulfonic acid.
Applications De Recherche Scientifique
(s)-1,2,4-Butanetriol trimesylate has found applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism by which (s)-1,2,4-Butanetriol trimesylate exerts its effects is primarily through its ability to act as an electrophile. The mesylate groups are good leaving groups, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the mesylate groups are replaced by other functional groups, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-1,2,4-Butanetriol trichloride: Similar structure but with chloride groups instead of mesylate groups.
(s)-1,2,4-Butanetriol triflate: Contains triflate groups, which are also good leaving groups.
(s)-1,2,4-Butanetriol triacetate: Esterified with acetate groups instead of mesylate groups.
Uniqueness
(s)-1,2,4-Butanetriol trimesylate is unique due to the presence of mesylate groups, which are excellent leaving groups, making it highly reactive in substitution reactions. This property distinguishes it from other similar compounds and makes it valuable in synthetic chemistry.
Propriétés
Numéro CAS |
99520-81-7 |
|---|---|
Formule moléculaire |
C7H16O9S3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[(3S)-3,4-bis(methylsulfonyloxy)butyl] methanesulfonate |
InChI |
InChI=1S/C7H16O9S3/c1-17(8,9)14-5-4-7(16-19(3,12)13)6-15-18(2,10)11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
YJIUOKPKBPEIMF-ZETCQYMHSA-N |
SMILES isomérique |
CS(=O)(=O)OCC[C@@H](COS(=O)(=O)C)OS(=O)(=O)C |
SMILES canonique |
CS(=O)(=O)OCCC(COS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
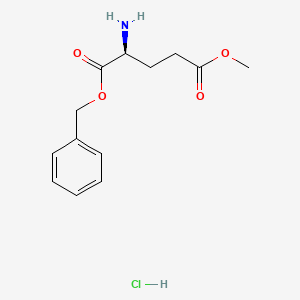
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)

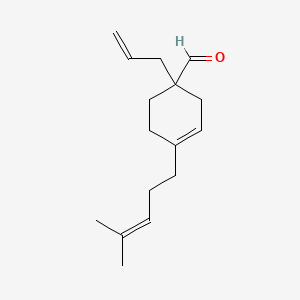

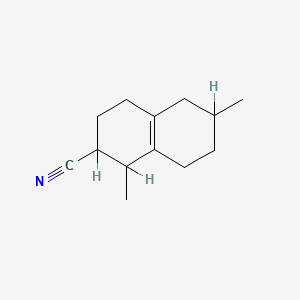
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
